![molecular formula C9H11ClN2 B1370305 7-Cloro-2,3,4,5-tetrahidro-1H-benzo[e][1,4]diazepina CAS No. 57756-37-3](/img/structure/B1370305.png)

7-Cloro-2,3,4,5-tetrahidro-1H-benzo[e][1,4]diazepina

Descripción general

Descripción

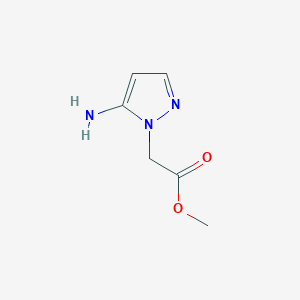

“7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is a chemical compound with the molecular formula C9H11ClN2 and a molecular weight of 182.65 .

Synthesis Analysis

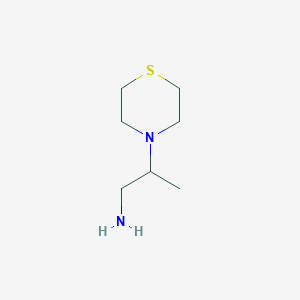

Benzodiazepines, including “7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine”, have a wide spectrum of valuable pharmacological effects and are among the leading drugs commonly prescribed for various pathologies . The synthesis of benzodiazepines has been described in the context of continuous flow chemistry, which is an efficient tool for chemists to access highly demanded active pharmaceutical ingredients .

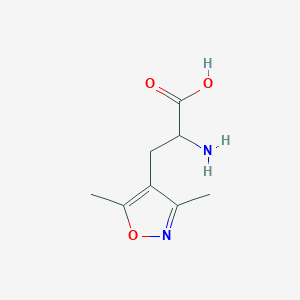

Molecular Structure Analysis

The molecular structure of “7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is represented by the InChI code 1S/C9H11ClN2/c10-8-1-2-9-7 (5-8)6-11-3-4-12-9/h1-2,5,11-12H,3-4,6H2 .

Physical and Chemical Properties Analysis

The compound “7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” has a predicted boiling point of 325.0±42.0 °C and a predicted density of 1.155±0.06 g/cm3 . It should be stored in a dark place, sealed in dry, at room temperature .

Aplicaciones Científicas De Investigación

He realizado una búsqueda de las aplicaciones de investigación científica de 7-Cloro-2,3,4,5-tetrahidro-1H-benzo[e][1,4]diazepina. Aquí hay un análisis exhaustivo que se centra en sus aplicaciones conocidas:

Química medicinal: Intermediario para Tolvaptán

Este compuesto sirve como intermediario en la síntesis de Tolvaptán, un medicamento antagonista de la pitresina utilizado para tratar afecciones como la hiponatremia (bajos niveles de sodio en sangre) e insuficiencia cardíaca .

Investigación en proteómica

Está disponible para su compra como producto para la investigación en proteómica, que involucra el estudio de proteomas y sus funciones .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

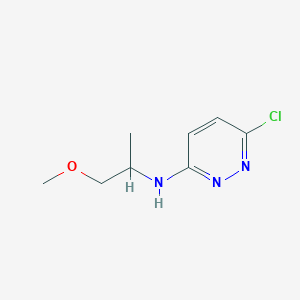

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine plays a significant role in biochemical reactions by interacting with various enzymes and proteins. This compound has been shown to bind to gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in the central nervous system. The interaction between 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine and GABA receptors enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. Additionally, this compound may interact with other biomolecules, such as ion channels and transporters, influencing their activity and function .

Cellular Effects

The effects of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the binding of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine to GABA receptors can modulate intracellular calcium levels and activate downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. These effects can lead to changes in gene expression and alterations in cellular metabolism, ultimately affecting cell function and behavior .

Molecular Mechanism

The molecular mechanism of action of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound primarily exerts its effects by binding to the benzodiazepine site on GABA receptors, enhancing the receptor’s affinity for GABA. This binding increases the frequency of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and inhibition of neuronal firing. Additionally, 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine may interact with other enzymes and proteins, modulating their activity and influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can change over time. This compound is relatively stable under standard laboratory conditions, but its stability and degradation can be influenced by factors such as temperature, light, and pH. Long-term studies have shown that 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can have sustained effects on cellular function, including prolonged modulation of GABA receptor activity and alterations in gene expression. These long-term effects are important for understanding the potential therapeutic applications and safety of this compound .

Dosage Effects in Animal Models

The effects of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine vary with different dosages in animal models. At low doses, this compound can produce sedative and anxiolytic effects without significant adverse effects. At higher doses, 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can cause toxicity and adverse effects, such as respiratory depression, motor impairment, and changes in behavior. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound .

Metabolic Pathways

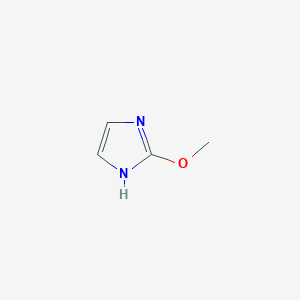

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is involved in various metabolic pathways, including its metabolism by liver enzymes. This compound is primarily metabolized by cytochrome P450 enzymes, which convert it into active and inactive metabolites. These metabolites can further interact with enzymes and proteins, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is essential for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine within cells and tissues are mediated by various transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can bind to plasma proteins, influencing its distribution and bioavailability. The transport and distribution of this compound are important for understanding its pharmacodynamics and therapeutic potential .

Subcellular Localization

The subcellular localization of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can affect its activity and function. This compound is primarily localized to the cell membrane, where it interacts with GABA receptors and other membrane proteins. Additionally, 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine may be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11-12H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKODBURRKASTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(CN1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618820 | |

| Record name | 7-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57756-37-3 | |

| Record name | 7-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57756-37-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370228.png)

![[1-(2-Phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B1370232.png)

![2-[(2,5-Dichlorophenyl)formamido]propanoic acid](/img/structure/B1370246.png)

![7-Oxo-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1370249.png)

![Methyl 5,6-dihydrobenzo[b][1,4]benzoxazepine-3-carboxylate](/img/structure/B1370253.png)

![1,1,1-Trifluoro-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B1370255.png)